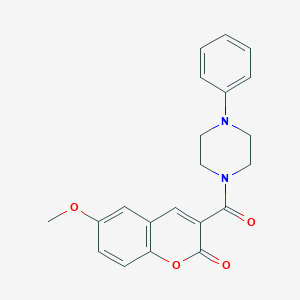
6-Methoxy-3-(4-phenyl-piperazine-1-carbonyl)-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-3-(4-phenyl-piperazine-1-carbonyl)-chromen-2-one, also known as GW501516, is a synthetic PPARδ (peroxisome proliferator-activated receptor delta) agonist. It is a chemical compound that has been extensively researched in the scientific community due to its potential application in various fields, including medicine, sports, and agriculture.
作用機序
6-Methoxy-3-(4-phenyl-piperazine-1-carbonyl)-chromen-2-one works by activating the PPARδ receptor. This receptor is involved in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of this receptor leads to an increase in fatty acid oxidation, which in turn increases energy production and improves endurance. It also leads to a decrease in inflammation, which has been linked to the development of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to increase endurance and improve lipid metabolism, leading to improved physical performance. It has also been shown to have anti-inflammatory and anti-cancer properties, making it a potential treatment for various diseases. However, it is important to note that the long-term effects of this compound are not yet fully understood.
実験室実験の利点と制限
The advantages of using 6-Methoxy-3-(4-phenyl-piperazine-1-carbonyl)-chromen-2-one in lab experiments include its ability to activate the PPARδ receptor, which can lead to improved physical performance and anti-inflammatory effects. However, its complex synthesis method and potential side effects make it difficult to work with. Furthermore, the long-term effects of this compound are not yet fully understood, which makes it challenging to use in long-term studies.
将来の方向性
There are several future directions for research on 6-Methoxy-3-(4-phenyl-piperazine-1-carbonyl)-chromen-2-one. One potential area of research is its potential use in treating metabolic disorders such as obesity and diabetes. Another area of research is its potential use in treating inflammation-related diseases such as arthritis and cancer. Additionally, further research is needed to fully understand the long-term effects of this compound and its potential side effects. Further studies may also investigate the use of this compound in agriculture as a potential herbicide.
In conclusion, this compound is a synthetic PPARδ agonist that has been extensively studied for its potential application in various fields of research. Its complex synthesis method and potential side effects make it challenging to work with, but its ability to activate the PPARδ receptor has led to its potential use in treating metabolic disorders, inflammation-related diseases, and as a performance-enhancing drug. Further research is needed to fully understand the long-term effects of this compound and its potential side effects.
合成法
The synthesis of 6-Methoxy-3-(4-phenyl-piperazine-1-carbonyl)-chromen-2-one involves several chemical reactions. The starting material is 2-hydroxybenzaldehyde, which is reacted with 4-phenylpiperazine-1-carboxylic acid to form an intermediate. This intermediate is then reacted with methoxyacetic acid to yield the final product. The synthesis of this compound is complex and requires expertise in organic chemistry.
科学的研究の応用
6-Methoxy-3-(4-phenyl-piperazine-1-carbonyl)-chromen-2-one has been extensively studied for its potential application in various fields of research. In medicine, it has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in treating metabolic disorders such as obesity and diabetes. In sports, it has been researched as a performance-enhancing drug due to its ability to increase endurance and improve lipid metabolism. In agriculture, it has been studied as a potential herbicide due to its ability to inhibit plant growth.
特性
分子式 |
C21H20N2O4 |
|---|---|
分子量 |
364.4 g/mol |
IUPAC名 |
6-methoxy-3-(4-phenylpiperazine-1-carbonyl)chromen-2-one |
InChI |
InChI=1S/C21H20N2O4/c1-26-17-7-8-19-15(13-17)14-18(21(25)27-19)20(24)23-11-9-22(10-12-23)16-5-3-2-4-6-16/h2-8,13-14H,9-12H2,1H3 |
InChIキー |
LMPFHDVZLTVZAW-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
正規SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B279036.png)

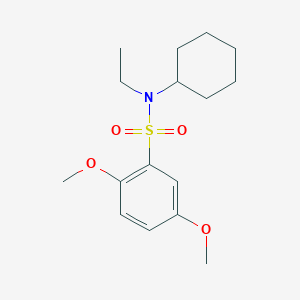
![2-isopropyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B279050.png)
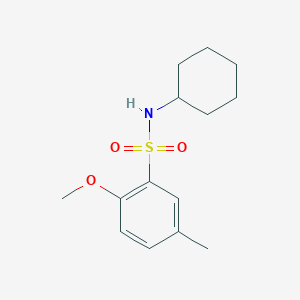
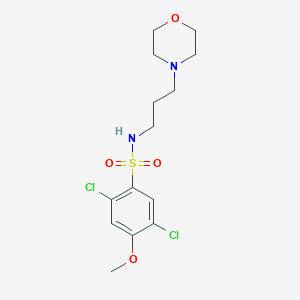

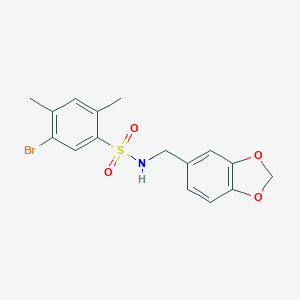

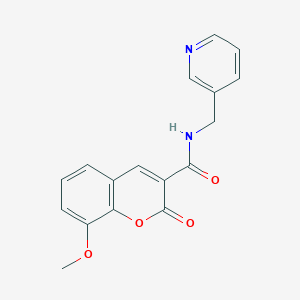
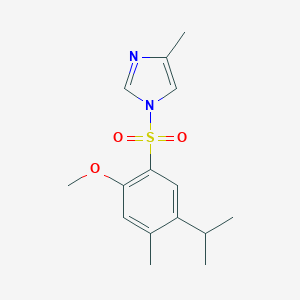
![1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B279082.png)

![1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole](/img/structure/B279086.png)
